molecular formula C13H21N3 B1414704 3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline CAS No. 1018294-23-9

3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline

Cat. No. B1414704
CAS RN: 1018294-23-9
M. Wt: 219.33 g/mol
InChI Key: BUKDRFCAGJUZMF-UHFFFAOYSA-N
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Description

“3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline” is a chemical compound with the molecular formula C13H21N3 . It is also known as “3-(2-(4-methylpiperazin-1-yl)ethyl)aniline” and has a molecular weight of 191.27 . The IUPAC name for this compound is 3-(2-(4-methylpiperazin-1-yl)ethyl)aniline .


Synthesis Analysis

The synthesis of compounds containing an N-methylpiperazine fragment, such as “3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline”, can be achieved by reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride .


Molecular Structure Analysis

The molecular structure of “3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline” can be represented by the SMILES string CN1CCN(CC1)c2cccc(N)c2 . The InChI code for this compound is 1S/C11H17N3/c1-13-5-7-14(8-6-13)11-4-2-3-10(12)9-11/h2-4,9H,5-8,12H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline” include a molecular weight of 191.27 and a predicted boiling point of 353.8°C at 760 mmHg . The compound is predicted to have a density of 1.0 g/cm3 .

Scientific Research Applications

  • Synthesis and Characterization:

    • A study demonstrated a three-component reaction involving arynes, tertiary amines, and nucleophiles, resulting in tertiary aniline derivatives containing the piperazine motif, which has relevance to 3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline (Gyoungwook Min, J. Seo, H. Ko, 2018).
    • Another research focused on the optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity, exploring various anilines and their analogues (D. Boschelli et al., 2001).
  • Biological and Medicinal Applications:

    • A study on novel 2,5 substituted-1,3,4 oxadiazole derivatives, including 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline, revealed their potential antidiabetic, anti-inflammatory, and anticancer activities (S. Kavitha, K. Kannan, S. Gnanavel, 2016).
  • Corrosion Inhibition:

    • Research on (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline showed its efficiency as a corrosion inhibitor for mild steel in acidic solutions, highlighting the significance of aniline derivatives in industrial applications (D. Daoud et al., 2014).
  • Spectroscopic and Theoretical Investigations:

    • A study involving 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline focused on its crystal structure and spectroscopic properties, contributing to our understanding of aniline derivatives in material sciences (Ümit Ceylan et al., 2016).
  • Antimicrobial Activities:

    • The synthesis of eperezolid-like molecules, including 3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline, and their evaluation for antimicrobial activities highlighted the potential of such aniline derivatives in pharmaceuticals (Meltem Yolal et al., 2012).
  • Catalysis:

  • Antioxidant Activities:

    • Studies on silver(I) complexes containing bis(2-benzimidazolyl)aniline derivatives revealed their DNA-binding properties and antioxidant activities, indicating their potential in biochemistry and pharmacology (Huilu Wu et al., 2014).

Safety and Hazards

When handling “3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline”, it is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with eyes, skin, and clothing. Ingestion and inhalation should be avoided, and dust formation should be prevented. The compound should be stored in a dry, cool, and well-ventilated place, and the container should be kept tightly closed .

properties

IUPAC Name

3-[2-(4-methylpiperazin-1-yl)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-15-7-9-16(10-8-15)6-5-12-3-2-4-13(14)11-12/h2-4,11H,5-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKDRFCAGJUZMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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